Methyl 6-(tert-butylthio)-5-methylnicotinate

Description

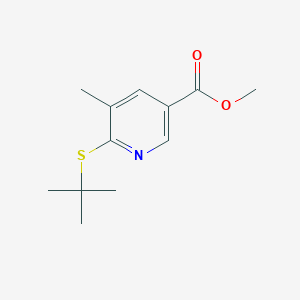

Methyl 6-(tert-butylthio)-5-methylnicotinate is a substituted pyridine derivative characterized by a methyl ester group at position 5 and a tert-butylthio (-S-C(CH₃)₃) moiety at position 6 of the nicotinate ring. The tert-butylthio group enhances steric bulk and lipophilicity, while the methyl ester contributes to solubility in organic solvents and modulates electronic properties.

Properties

Molecular Formula |

C12H17NO2S |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

methyl 6-tert-butylsulfanyl-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H17NO2S/c1-8-6-9(11(14)15-5)7-13-10(8)16-12(2,3)4/h6-7H,1-5H3 |

InChI Key |

OGBGNOKESMGPNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1SC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butylthio)-5-methylnicotinate typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinate structure. One common method involves the reaction of 6-chloronicotinic acid with tert-butylthiol in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butylthio)-5-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Methyl 6-(tert-butylthio)-5-methylnicotinate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylthio)-5-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group and the methyl group can influence the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinonitrile Derivatives ()

Compounds such as 6-(5-bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)-nicotinonitrile (5a) and 6-(5-bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c) share a pyridine core but differ in substituents. Key distinctions include:

- Functional Groups : Methyl 6-(tert-butylthio)-5-methylnicotinate features a methyl ester and tert-butylthio group, whereas 5a and 5c include nitrile (-CN) and benzofuran moieties.

- Reactivity : The nitrile group in 5a–5c enhances electrophilicity, favoring nucleophilic addition reactions, while the ester group in the target compound may undergo hydrolysis or transesterification.

Table 1: Structural and Functional Comparison

| Compound | Substituents (Positions) | Functional Groups | Potential Applications |

|---|---|---|---|

| This compound | 5: Methyl ester; 6: tert-butylthio | Ester, Thioether | Lipophilic intermediates, Drug candidates |

| 5a (Nicotinonitrile) | 2: (2-oxopropyl)thio; 6: bromobenzofuran | Nitrile, Thioether, Ketone | Anticancer agents |

| 5c (Nicotinonitrile) | 2: Methylthio; 6: bromobenzofuran | Nitrile, Thioether | Enzyme inhibitors |

tert-Butyl 6-Amino-5-Cyano-2-(2-Methoxyethyl)nicotinate ()

This compound shares a tert-butyl ester group but differs in substituents:

- Amino and Cyano Groups: The amino (-NH₂) and cyano (-CN) groups at positions 6 and 5 enhance hydrogen-bonding capacity and polarity, contrasting with the methyl ester and tert-butylthio groups in the target compound.

- Crystal Packing: The crystal structure of the amino-cyano derivative reveals intermolecular hydrogen bonds (N–H⋯O), which could influence solubility and solid-state stability. This compound, lacking polar amino groups, likely exhibits lower aqueous solubility but higher lipid membrane permeability .

Table 2: Physicochemical Properties

6-(tert-Butyl)-5-Methoxynicotinaldehyde ()

This aldehyde derivative highlights the impact of electronic and steric effects:

- Aldehyde vs. Ester : The aldehyde group at position 2 is highly reactive, participating in condensation reactions, whereas the methyl ester in the target compound offers stability and slower hydrolysis kinetics.

Key Research Findings and Implications

- Synthetic Flexibility: The tert-butylthio group in this compound can be introduced via nucleophilic substitution, similar to methods for nicotinonitrile derivatives .

- Stability and Solubility : The compound’s lipophilicity (due to tert-butylthio) may favor blood-brain barrier penetration, while the ester group provides a handle for prodrug strategies.

- Divergent Applications : Unlike bromobenzofuran-containing analogs (), which are tailored for bioactivity, this compound may serve as a building block for metal ligands or agrochemicals due to its robust thioether-ester combination.

Biological Activity

Methyl 6-(tert-butylthio)-5-methylnicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of nicotinates, characterized by the presence of a methyl ester and a tert-butylthio group at the 6th position of the nicotinate ring. The structural formula is represented as follows:

This compound's unique combination of functional groups enhances its lipophilicity and reactivity, influencing its interaction with biological membranes and molecular targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Modulation : The compound has been shown to modulate enzyme activity, which can affect various biochemical pathways involved in cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially making it useful in treating infections.

- Anticancer Properties : Investigations into its anticancer potential have revealed that it may inhibit tumor growth through interactions with specific molecular targets involved in cancer progression.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against various bacterial strains. |

| Study 2 | Showed inhibition of tumor cell proliferation in vitro, with potential pathways identified for further exploration. |

| Study 3 | Investigated enzyme modulation, revealing alterations in metabolic pathways that may contribute to its therapeutic effects. |

Case Studies

- Antimicrobial Efficacy : In a study examining the compound's antimicrobial properties, this compound displayed notable activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical applications.

- Cancer Cell Line Studies : In vitro tests on various cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis rates. This effect was attributed to the compound's ability to interfere with specific signaling pathways related to cell survival and proliferation.

- Enzyme Interaction Studies : Research focusing on enzyme interactions found that this compound could inhibit certain enzymes involved in metabolic processes, which may explain some of its biological activities. The kinetic parameters were analyzed to understand the binding affinity and inhibition mechanisms better.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.